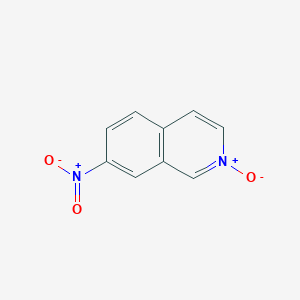
7-Nitroisoquinoline2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroisoquinoline N-oxide is a heterocyclic organic compound characterized by the presence of a nitro group at the 7th position and an N-oxide functional group on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline2-oxide can be achieved through several methods. One efficient approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, resulting in moderate to high yields . Another common method involves the oxidation of isoquinoline derivatives using reagents such as sodium percarbonate or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and packed-bed microreactors has been explored to enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-aminoisoquinoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of palladium catalysts or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate or bromine in acetic acid are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher-order N-oxide derivatives.
Reduction: Formation of 7-aminoisoquinoline derivatives.
Substitution: Introduction of various functional groups at activated positions on the isoquinoline ring.
Scientific Research Applications
7-Nitroisoquinoline N-oxide has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Nitroisoquinoline2-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites on biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Quinoline N-oxide: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
7-Nitroquinoline: Lacks the N-oxide group, resulting in distinct chemical properties and biological activities.
Quinoxaline 1,4-di-N-oxide: Known for its antibacterial properties and used as a growth promoter in animal feed
Uniqueness: 7-Nitroisoquinoline N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H |
InChI Key |
ORFXPBGTZXCOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4H-benzo[d][1,3]dioxin-7-yl)acetonitrile](/img/structure/B8483330.png)
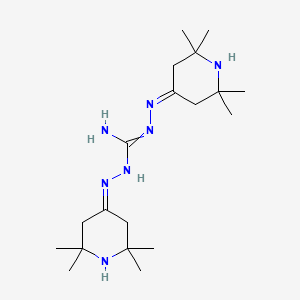
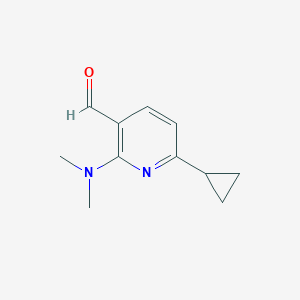
![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
![6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8483352.png)
![Tert-butyl 4-[5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8483355.png)
![6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8483357.png)
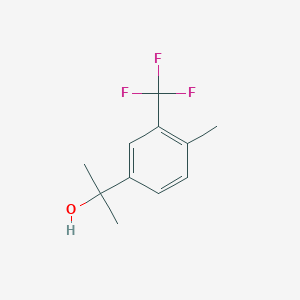
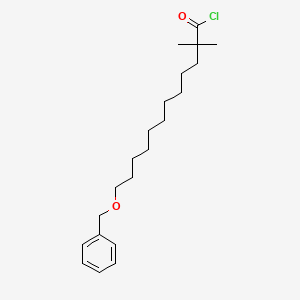
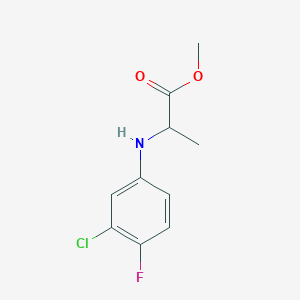
![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)
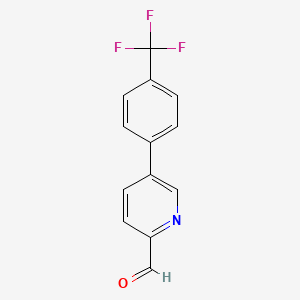
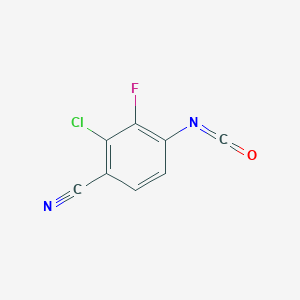
![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)
